molecular formula C18H18F3N5 B5680132 3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No. B5680132
M. Wt: 361.4 g/mol
InChI Key: UTWYPSBREMCUQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves the formation of triazole or pyrazole rings, crucial to the structure of the target compound. For instance, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles showcases regiospecific 1,3-dipolar cycloaddition reactions, a method that could potentially be applied or adapted for the synthesis of the target compound due to the similarity in ring structure and functional groups involved (Peng & Zhu, 2003).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like triazoles and pyrazoles has been a subject of extensive study. For example, the crystal structures of related compounds reveal non-planar configurations and considerable delocalization of π-electron density within the triazole ring, which influences the compound's reactivity and interaction with other molecules (Boechat et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of triazole and pyrazole derivatives are influenced by their functional groups and molecular structure. For instance, the iodine(III)-mediated synthesis of triazolopyridines highlights the reactivity of triazole compounds under oxidative conditions, leading to the formation of new heterocyclic frameworks with potential antimicrobial activity (Prakash et al., 2011).

properties

IUPAC Name

3-cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5/c1-11-9-22-25(10-11)12(2)17-23-16(13-6-7-13)24-26(17)15-5-3-4-14(8-15)18(19,20)21/h3-5,8-10,12-13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWYPSBREMCUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C2=NC(=NN2C3=CC=CC(=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole

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